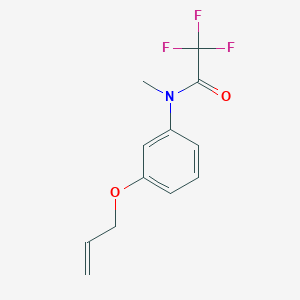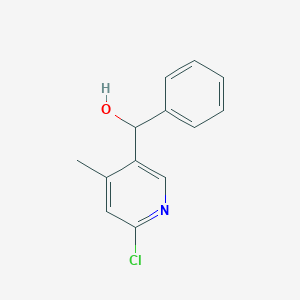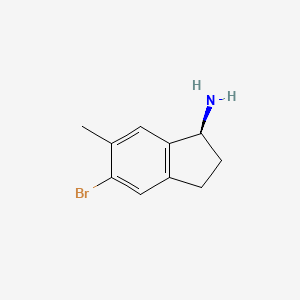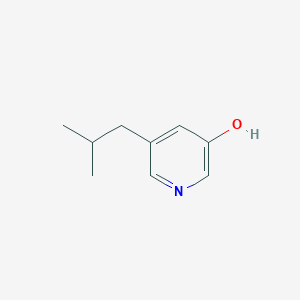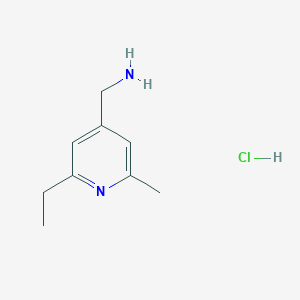
(2-Ethyl-6-methylpyridin-4-YL)methanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce various amine derivatives .
Applications De Recherche Scientifique
(2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of (2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride include:
- (4-Methylpyridin-2-yl)methanamine
- (6-Methylpyridin-2-yl)methanamine hydrochloride
- (5-Methylpyridin-2-yl)methanamine hydrochloride .
Uniqueness
What sets (2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride apart from these similar compounds is its unique substitution pattern on the pyridine ring, which can lead to different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications and industrial processes .
Propriétés
Formule moléculaire |
C9H15ClN2 |
|---|---|
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
(2-ethyl-6-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-9-5-8(6-10)4-7(2)11-9;/h4-5H,3,6,10H2,1-2H3;1H |
Clé InChI |
GBMQFZOKHLAFEG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CC(=C1)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)

![tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)
![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)
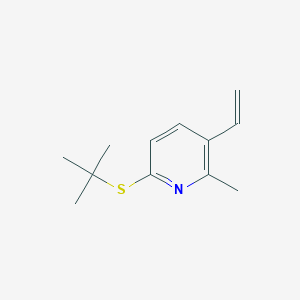
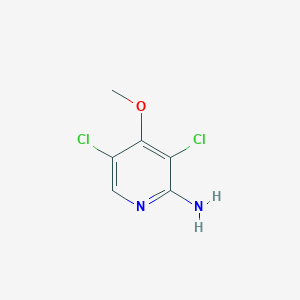
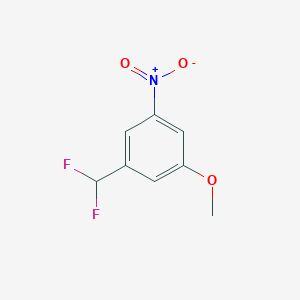
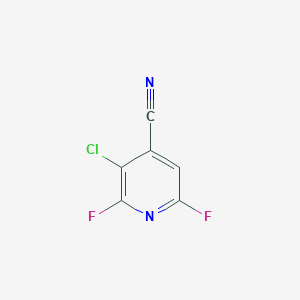
![7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15232069.png)
